SB-756050 is an agonist of the bile acid G protein-coupled receptor TGR5 (EC50 = 1.3 μM for the human receptor). It is selective for TGR5 over the farnesoid X receptor (FXR) and a panel of other receptors, channels, and transporters. SB-756050 (10-100 mg/kg) decreases fasting glucose levels and increases glucose disposal rate and insulin secretion in diabetic Goto Kakizaki rats. SB-756050 is a G protein-coupled bile acid receptor 1 (GPBAR1) agonist potentially for the treatment of type 2 diabetes.
Related Compounds
1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Compound Description: This compound serves as a derivative of curcumin, known for its antioxidant and anti-inflammatory properties []. Studies show it crystallizes with two unique molecules in its asymmetric unit, stabilized by an extensive network of intermolecular C-H···O hydrogen bonds [].
Compound Description: This centrosymmetric compound features a central phenyl ring connecting two (3,4-dimethoxyphenyl)prop-2-en-1-one units []. The crystal packing of this compound is potentially influenced by a weak C—H⋯π interaction [].
Compound Description: Synthesized via cyclization, this compound features a thiophene ring core substituted with both a 4-bromophenyl and a 3,4-dimethoxyphenyl group []. These substituents display distinct dihedral angles with the thiophene ring, indicating potential steric effects within the molecule [].
Compound Description: This compound, structurally similar to the previous example, replaces the bromine atom with a benzyloxy group on the phenyl ring attached to the thiophene core []. The benzyloxy group shows disorder in its crystal structure, suggesting conformational flexibility [].
Compound Description: This compound is characterized by a central benzene ring with two methoxy and two (3,4-dimethoxyphenylthio) substituents [].
Relevance: Although this compound possesses two 3,4-dimethoxyphenyl groups, it differs significantly from 1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane. In this case, the 3,4-dimethoxyphenyl groups are linked through a sulfur atom to the central benzene ring, unlike the sulfonyl linkage in the target compound. This difference highlights the structural diversity and potential variation in properties within compounds containing the 3,4-dimethoxyphenyl moiety. (https://www.semanticscholar.org/paper/235f92c72ab8e1f4f3d8b668c02ebf3d2df9d19a) []
Compound Description: This complex molecule incorporates a tetrahydroquinoline and a 1,4-diazepane ring, with a 3,4-dimethoxyphenyl group attached to the tetrahydroquinoline moiety []. It forms a palladium complex, demonstrating its coordination capabilities [].
Relevance: This compound, while also containing the 3,4-dimethoxyphenyl group, differs significantly in its core structure compared to 1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane. The presence of fused ring systems and the absence of the sulfonyl linker highlights the structural diversity possible even with the shared 3,4-dimethoxyphenyl substituent. (https://www.semanticscholar.org/paper/3a054320a432593bf36c00af43da651ba29d9893) []
Compound Description: This group of compounds features a 1,2-dimethoxybenzene core connected to a cyclopentyl ring, which in turn has a 3,4-dimethoxybenzyl substituent []. The derivatives exhibit inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, suggesting potential therapeutic applications [].
Relevance: While sharing the 3,4-dimethoxyphenyl structural feature with 1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane, this series of compounds utilizes a different core structure and linker. The presence of the cyclopentyl ring and the absence of the sulfonyl group showcase variations in building blocks and their potential effects on biological activities. (https://www.semanticscholar.org/paper/2371096c2c97562def0ffd83b7756b6bad256470) []
(E)-1-(3,4-Dimethoxyphenyl)butadiene
Compound Description: This compound is a constituent of Zingiber montanum oil, which exhibits antioxidant and anti-inflammatory properties [].
Relevance: This compound shares the 3,4-dimethoxyphenyl group with the target compound, but is a much simpler structure. It lacks the sulfonyl group and diazepane ring, instead featuring a butadiene moiety. This comparison highlights the minimal structural requirements for potential biological activity within this class of compounds. (https://www.semanticscholar.org/paper/9466d137bd4b3b8ad69ff5d28466be8c0d3d99aa) []
Compound Description: Identified as a potent hypoglycemic agent in vitro and in vivo, this curcumin analogue shows promise for treating type 2 diabetes []. Its efficacy in lowering blood glucose levels positions it as a potential therapeutic lead [].
Relevance: This compound shares the 3,4-dimethoxyphenyl groups with 1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane, but features a hepta-1,6-diene-3,5-dione linker instead of the sulfonyl-diazepane core. Comparing these compounds emphasizes how subtle structural variations can lead to significant differences in biological activity and target different therapeutic areas. (https://www.semanticscholar.org/paper/e6d2a27e3807c612dddfa0a6468153fab47f3992) []
1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Compound Description: This compound is a precursor in the synthesis of nepetoidin B and undergoes a Baeyer-Villiger oxidation to yield the tetramethylated nepetoidin B [].
Relevance: Sharing the same core structure as 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one mentioned above, this compound further emphasizes the importance of the 3,4-dimethoxyphenyl groups and their potential contribution to biological activity. (https://www.semanticscholar.org/paper/c2380367dd88adfa48a81b03770bd0d7b12c7161) []
Compound Description: Isolated from Piper sintenense, this ester exhibits cytotoxic activity against P-388, HT-29, and A549 cell lines, making it a subject of interest for potential anticancer properties [].
1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane
Compound Description: This lignan compound is structurally related to deoxyschizandrin, a natural product with various biological activities [].
Relevance: This compound shares the 1,4-bis(3,4-dimethoxyphenyl) motif with 1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane, but lacks the sulfonyl and diazepane groups. Instead, it features a 2,3-dimethylbutane core. This comparison underscores the structural diversity within compounds containing the 1,4-bis(3,4-dimethoxyphenyl) moiety and suggests the potential for modifying the core structure to explore different biological activities. (https://www.semanticscholar.org/paper/8616795db2b942728a0b788a2b8574296a4eeae2) []
Compound Description: Identified as a new lignan isolated from Eremophila dalyana F. Muell, this compound's structure was determined by spectroscopic and X-ray crystallographic methods [].
1,4-Bis-(3,4-dimethoxyphenyl)-1,4-butanediol
Compound Description: This compound is structurally similar to 1,4-bis-(3,4,5-trimethoxyphenyl)-1,4-butanediol, both of which were synthesized and evaluated for their trypanocidal activity [].
Synthesis Analysis
The synthesis of SB-756050 involves several key steps that utilize various chemical reactions. Although specific details of the synthetic pathway for SB-756050 are not extensively documented in the available literature, general synthetic strategies for similar compounds include:
Starting Materials: The synthesis typically begins with accessible precursors that can be modified to introduce functional groups necessary for activity.
Key Reactions: Common reactions may involve:
Alkylation: Introducing alkyl groups to enhance lipophilicity and receptor binding.
Sulfonylation: Employing sulfonyl chlorides to create sulfonamide linkages, which are crucial for the activity of many biologically active compounds.
Cyclization: Forming cyclic structures that can improve binding affinity and specificity.
Optimization Conditions: The synthesis would be optimized using various solvents, temperatures, and catalysts to maximize yield and purity.
For example, one study described a successful synthesis of similar compounds through a series of modifications involving protecting group strategies and oxidation steps to achieve high yields.
Molecular Structure Analysis
The molecular structure of SB-756050 is characterized by a complex arrangement that includes a diazepane ring and sulfonyl groups. Structural analysis typically involves:
Nuclear Magnetic Resonance Spectroscopy: Used to determine the connectivity of atoms within the molecule.
Mass Spectrometry: Employed to confirm molecular weight and composition.
X-ray Crystallography: If available, this technique can provide detailed information about the three-dimensional arrangement of atoms.
The specific molecular formula and precise structural details are crucial for understanding its interaction with biological targets but are not fully disclosed in the literature.
Chemical Reactions Analysis
SB-756050 participates in various chemical reactions relevant to its pharmacological activity:
Binding Interactions: As an agonist, it interacts with the Takeda G protein-coupled receptor 5, triggering downstream signaling pathways that influence metabolic processes.
Metabolic Stability: Understanding how SB-756050 is metabolized in vivo can inform its pharmacokinetic properties, including half-life and bioavailability.
Studies have shown that while SB-756050 demonstrates agonistic properties, it does not significantly affect glucose metabolism compared to other bile acids.
Mechanism of Action
The mechanism of action for SB-756050 involves its binding to the Takeda G protein-coupled receptor 5, leading to:
Activation of Signaling Pathways: This results in increased intracellular cyclic adenosine monophosphate levels, which can enhance energy expenditure and influence glucose homeostasis.
Bile Acid Regulation: By modulating bile acid signaling, SB-756050 may impact lipid metabolism and insulin sensitivity.
Research indicates that while it shows promise as a therapeutic agent, its effects on glucose metabolism remain limited compared to other compounds in its class.
Physical and Chemical Properties Analysis
The physical and chemical properties of SB-756050 include:
Molecular Weight: Typically determined through mass spectrometry.
Solubility: Important for bioavailability; studies often assess solubility in various solvents.
Stability: Evaluated under different pH levels and temperatures to ensure efficacy during storage and administration.
These properties are critical for determining formulation strategies in drug development.
Applications
SB-756050 has potential applications in:
Metabolic Disorders: Primarily investigated for its role in managing conditions such as type 2 diabetes mellitus through modulation of bile acid signaling pathways.
Research Tool: Serves as a selective agonist for studying the Takeda G protein-coupled receptor 5's role in metabolic regulation.
Drug Development: Its structure provides a basis for developing new therapeutics targeting similar pathways involved in metabolic diseases.
In clinical trials, SB-756050 demonstrated good tolerance but limited therapeutic effects on metabolic parameters, highlighting the need for further research to optimize its efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RP-54745 is an Inhibitor of macrophage stimulation and interleukin-1 production. RP 54745 might influence certain cells and cytokines implicated in the regulation of the immune system, the disfunctioning of which can lead to inflammatory disorders or autoimmune pathologies. RP-54745 is a very attractive antirheumatic compound and a potentially effective treatment in pathologies where IL-1 production is exacerbated.
RP67580 is a potent and selective tachykinin NK1 receptor antagonist (Ki values are 2.9 nM and > 10 μM for rat NK1, and rat NK2 and NK3 receptors respectively). It displays higher affinity at rat and mouse than human receptors.
RP-72540, also known as RPR-102681, is a cholecystokinin B receptor antagonist potentially for the treatment of cocaine abuse. RP 72540 showed selectivity factors in express of 200 for CCKB versus CCKA receptors and also had high affinity for gastrin binding sites in the stomach. Administration of RP-72540 resulted in a dose-dependent inhibition of [3H]pCCK-8 binding in mouse brain homogenate. However, the relative penetration of RP-72540 into the forebrain after peripheral administration was below 0.01%.